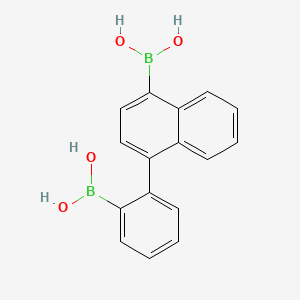
4-(Naphthaleneboronicacid)phenylboronicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Naphthaleneboronicacid)phenylboronicacid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This compound features both a naphthalene and a phenyl group attached to boronic acid moieties, making it a unique and versatile molecule in organic synthesis and various applications.
Vorbereitungsmethoden
The synthesis of 4-(Naphthaleneboronicacid)phenylboronicacid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a base to couple an aryl or vinyl boronic acid with an aryl or vinyl halide. The reaction conditions are generally mild and can be performed in aqueous or organic solvents .
Industrial production methods for boronic acids often involve the hydrolysis of boronic esters or the direct borylation of aromatic compounds using boron reagents such as boron tribromide or boron trichloride .
Analyse Chemischer Reaktionen
4-(Naphthaleneboronicacid)phenylboronicacid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted aromatic compounds and boronic esters .
Wissenschaftliche Forschungsanwendungen
4-(Naphthaleneboronicacid)phenylboronicacid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 4-(Naphthaleneboronicacid)phenylboronicacid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boron atom’s empty p-orbital, which can accept electron pairs from nucleophiles. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or sensor development .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(Naphthaleneboronicacid)phenylboronicacid include other boronic acids like phenylboronic acid and naphthaleneboronic acid. These compounds share the boronic acid functional group but differ in their aromatic substituents. The uniqueness of this compound lies in its dual aromatic groups, which provide enhanced reactivity and versatility in various applications .
Similar Compounds
- Phenylboronic acid
- Naphthaleneboronic acid
- Pinacol boronic esters
Eigenschaften
CAS-Nummer |
1310405-25-4 |
|---|---|
Molekularformel |
C16H14B2O4 |
Molekulargewicht |
291.9 g/mol |
IUPAC-Name |
[2-(4-borononaphthalen-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C16H14B2O4/c19-17(20)15-8-4-3-7-14(15)12-9-10-16(18(21)22)13-6-2-1-5-11(12)13/h1-10,19-22H |
InChI-Schlüssel |
ZZWZPOWNZXHEJK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1C2=CC=C(C3=CC=CC=C32)B(O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



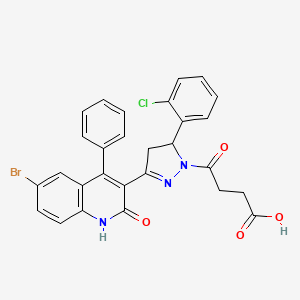


![Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14124676.png)
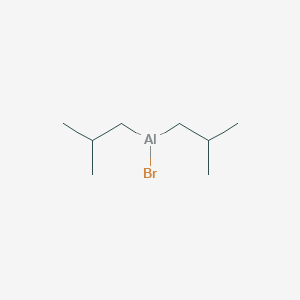
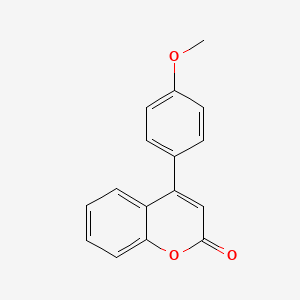
![2,4-Bis(4-tert-butylphenyl)-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine](/img/structure/B14124693.png)

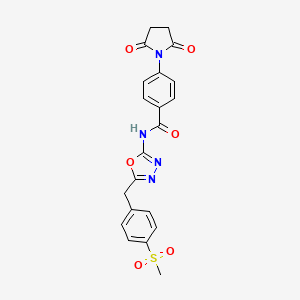
![2-([1,1'-biphenyl]-4-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B14124704.png)
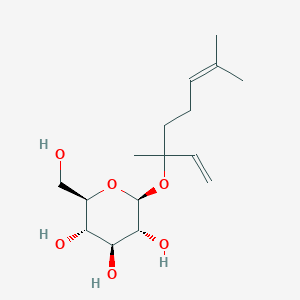
![Urea, N-[(4E)-3,4-dihydro-4-(1H-iMidazol-5-ylMethylene)-2H-1-benzopyran-6-yl]-N-ethyl-N'-Methyl-](/img/structure/B14124711.png)
![1-(1-hydroxyethyl)-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid](/img/structure/B14124714.png)
